3-(3-Iodophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-(3-Iodophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound features a triazolopyridazine core, which is known for its versatility in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Iodophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazolopyridazine Core: This can be achieved through a one-pot synthesis involving the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions.
Introduction of the Iodophenyl Group: The iodination of the phenyl ring can be carried out using iodine and a suitable oxidizing agent.
Attachment of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-(3-Iodophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-(3-Iodophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(3-Iodophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cancer cell proliferation and survival . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyridines: These compounds share a similar core structure but differ in their substituents.
[1,2,4]Triazolo[4,3-a]pyrazines: These compounds also have a triazolopyridazine core but with different functional groups.
Uniqueness
3-(3-Iodophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its iodophenyl group, in particular, allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
596824-44-1 |
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Molecular Formula |
C16H16IN5 |
Molecular Weight |
405.24 g/mol |
IUPAC Name |
3-(3-iodophenyl)-6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H16IN5/c17-13-6-4-5-12(11-13)16-19-18-14-7-8-15(20-22(14)16)21-9-2-1-3-10-21/h4-8,11H,1-3,9-10H2 |
InChI Key |
RTCPMOJOFQRALO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NN3C(=NN=C3C4=CC(=CC=C4)I)C=C2 |
Origin of Product |
United States |
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